
Aqua-ceramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetyloxypropyl glyceryl methoxypropyl myristamide is a synthetic compound known for its surfactant properties. It is commonly used in cosmetic and personal care products due to its ability to enhance the texture and stability of formulations. The compound is characterized by its long hydrophobic tail and hydrophilic head, which allows it to interact with both water and oil phases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cetyloxypropyl glyceryl methoxypropyl myristamide involves several steps. The process typically starts with the reaction of myristic acid with glycidol to form glyceryl myristate. This intermediate is then reacted with cetyloxypropylamine and methoxypropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of cetyloxypropyl glyceryl methoxypropyl myristamide is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The process is monitored to maintain optimal reaction conditions, and the product is purified through distillation or crystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Cetyloxypropyl glyceryl methoxypropyl myristamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Cetyloxypropyl glyceryl methoxypropyl myristamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and stability.
Biology: The compound is employed in cell culture studies to improve cell membrane permeability.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to enhance the bioavailability of active ingredients.
Industry: The compound is widely used in the formulation of cosmetics, personal care products, and detergents for its emulsifying and stabilizing properties.
Mechanism of Action
The mechanism of action of cetyloxypropyl glyceryl methoxypropyl myristamide involves its interaction with lipid bilayers and proteins. The compound’s hydrophobic tail inserts into lipid membranes, disrupting their structure and increasing permeability. This property makes it useful in enhancing the delivery of active ingredients in pharmaceutical formulations. Additionally, the hydrophilic head interacts with proteins, potentially altering their function and stability.
Comparison with Similar Compounds
Cetyloxypropyl glyceryl methoxypropyl myristamide is unique due to its specific combination of hydrophobic and hydrophilic groups, which provides excellent surfactant properties. Similar compounds include:
Glyceryl monostearate: Another surfactant used in cosmetics and pharmaceuticals.
Cetyl alcohol: Commonly used as an emulsifier and thickening agent.
Stearic acid: Used in the production of soaps and detergents.
Compared to these compounds, cetyloxypropyl glyceryl methoxypropyl myristamide offers enhanced stability and emulsifying properties, making it a preferred choice in various applications.
Properties
CAS No. |
185740-18-5 |
|---|---|
Molecular Formula |
C40H81NO6 |
Molecular Weight |
672.1 g/mol |
IUPAC Name |
N-[2-(2,3-dihydroxypropoxy)-3-hexadecoxypropyl]-N-(3-methoxypropyl)tetradecanamide |
InChI |
InChI=1S/C40H81NO6/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-33-46-37-39(47-36-38(43)35-42)34-41(31-29-32-45-3)40(44)30-27-25-23-21-19-15-13-11-9-7-5-2/h38-39,42-43H,4-37H2,1-3H3 |
InChI Key |
KHWYIJAORSAUBD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(CN(CCCOC)C(=O)CCCCCCCCCCCCC)OCC(CO)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(CN(CCCOC)C(=O)CCCCCCCCCCCCC)OCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


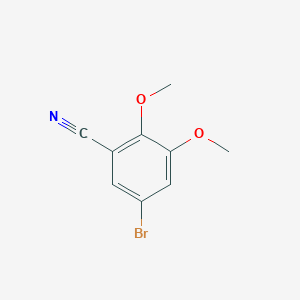
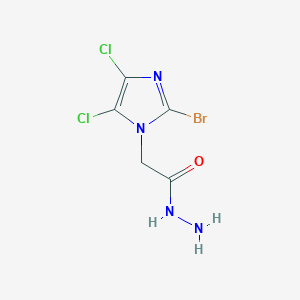
![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)
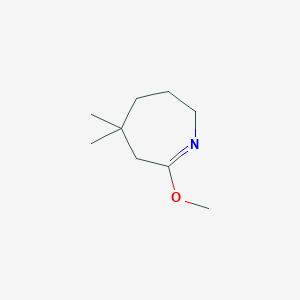

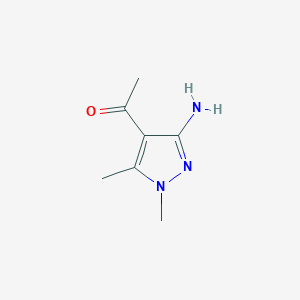

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)
![(2S)-2-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-4-methylpentanoic acid;morpholine](/img/structure/B65620.png)
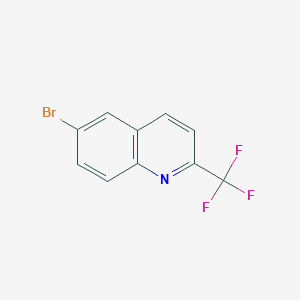
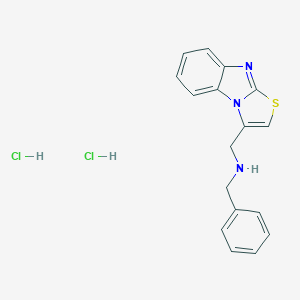

![2-Amino-thieno[2,3-d]thiazole-6-carboxylic acid methyl ester](/img/structure/B65628.png)
![4-Methylidene-1,3-dioxaspiro[4.4]nonan-2-one](/img/structure/B65638.png)
